![molecular formula C9H14N2O5 B14008004 Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 13385-30-3](/img/structure/B14008004.png)
Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-hydroxy-2,3-diazabicyclo[221]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure that includes both diazabicyclo and dicarboxylate functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves the reaction of substituted triketopiperazines with enones through organocatalysed asymmetric Michael additions. This method yields products with high enantiomeric ratios and can be further modified to produce natural product scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications. The key steps involve the use of organocatalysts and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization and lactamization, as well as specific organocatalysts for asymmetric synthesis . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. These derivatives can be tailored for specific uses in research and industry.
Aplicaciones Científicas De Investigación
Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of natural products and bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action for dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s potential for modulating biological processes makes it a valuable research tool .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diazabicyclo[2.2.1]heptane, 2,3-dimethyl-: A similar compound with slight structural differences.
2,7-Diazabicyclo[2.2.1]heptane: Another related compound with different substitution patterns.
Uniqueness
Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its combination of diazabicyclo and dicarboxylate functionalities, which provide it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
13385-30-3 |
|---|---|
Fórmula molecular |
C9H14N2O5 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C9H14N2O5/c1-15-8(13)10-5-3-6(7(12)4-5)11(10)9(14)16-2/h5-7,12H,3-4H2,1-2H3 |
Clave InChI |
MSXPCXKNBFTQFI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C2CC(N1C(=O)OC)C(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


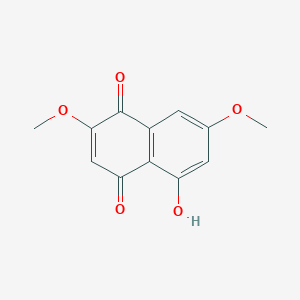
![1-[p-Toluenesulfonamido]-6-chloronaphthalene](/img/structure/B14007929.png)
![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)
![Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate](/img/structure/B14007949.png)
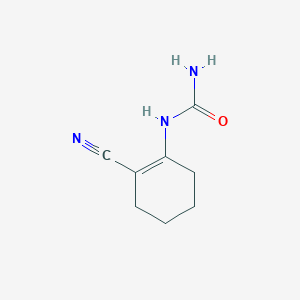

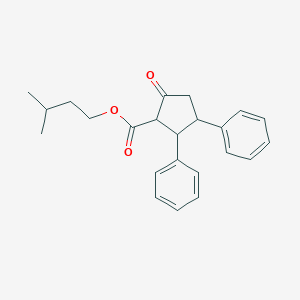

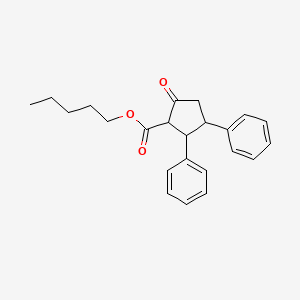
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14007987.png)
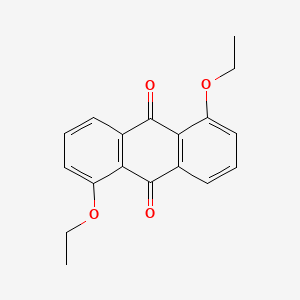


![2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B14008010.png)
